molecular formula C18H17BrN2 B14489810 1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide CAS No. 64874-35-7

1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide

Cat. No.: B14489810
CAS No.: 64874-35-7
M. Wt: 341.2 g/mol
InChI Key: QLECSYZJNHDLGW-UHFFFAOYSA-M
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Description

1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazo[1,2-b]isoquinoline core

Preparation Methods

The synthesis of 1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-phenyl-1H-imidazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a polar solvent like dimethylformamide at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide can be compared with other similar compounds, such as:

    1-Methyl-2-phenylimidazole: This compound shares a similar imidazole core but lacks the isoquinoline moiety.

    2-Phenylimidazo[1,2-a]pyridine: This compound has a similar structure but with a pyridine ring instead of an isoquinoline ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

64874-35-7

Molecular Formula

C18H17BrN2

Molecular Weight

341.2 g/mol

IUPAC Name

1-methyl-2-phenyl-5,10-dihydroimidazo[1,2-b]isoquinolin-4-ium;bromide

InChI

InChI=1S/C18H17N2.BrH/c1-19-17(14-7-3-2-4-8-14)13-20-12-16-10-6-5-9-15(16)11-18(19)20;/h2-10,13H,11-12H2,1H3;1H/q+1;/p-1

InChI Key

QLECSYZJNHDLGW-UHFFFAOYSA-M

Canonical SMILES

CN1C2=[N+](CC3=CC=CC=C3C2)C=C1C4=CC=CC=C4.[Br-]

Origin of Product

United States

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